molecular formula C10H10FN3 B12281270 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine

Katalognummer: B12281270
Molekulargewicht: 191.20 g/mol
InChI-Schlüssel: CMMRQHLNSOJFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluoro-6-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Fluoro-6-methylphenyl)-2-methoxyethanamine
  • 2-Fluoro-6-methylphenylboronic acid
  • 1-(2-Fluoro-6-methylphenyl)methanamine

Uniqueness

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of a fluorine atom and a methyl group on the phenyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10FN3

Molekulargewicht

191.20 g/mol

IUPAC-Name

1-(2-fluoro-6-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-7-3-2-4-8(11)10(7)14-6-5-9(12)13-14/h2-6H,1H3,(H2,12,13)

InChI-Schlüssel

CMMRQHLNSOJFGS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)F)N2C=CC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.